molecular formula C18H13NO4 B6508570 (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 622799-46-6

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Cat. No.: B6508570
CAS No.: 622799-46-6
M. Wt: 307.3 g/mol
InChI Key: OSPBTPPEIDQJCH-SXGWCWSVSA-N
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Description

Molecular Structure Analysis

The molecule contains a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a cyclopropane ring, which is a three-membered carbon ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich furan and pyridine rings, as well as the electron-deficient carbonyl group. These groups could potentially participate in a variety of chemical reactions, such as electrophilic aromatic substitution or nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of various functional groups would influence properties like its solubility, melting point, and stability .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Given the interesting structural features of this compound, it could be a valuable subject for future research. Studies could explore its synthesis, properties, and potential applications, including any biological activity .

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-17-14-4-3-13(22-18(21)12-1-2-12)10-15(14)23-16(17)9-11-5-7-19-8-6-11/h3-10,12H,1-2H2/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPBTPPEIDQJCH-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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